4-(1-Pyrrolidine)-butyramidine dihydrochloride
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Overview
Description
4-(1-Pyrrolidine)-butyramidine dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring enhances its biological activity and makes it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Pyrrolidine)-butyramidine dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the butyramidine group. One common method starts with the cyclization of suitable precursors to form the pyrrolidine ring. This can be achieved through various cyclization reactions, such as the Diels-Alder reaction or cycloaddition reactions involving nitriles and amines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Pyrrolidine)-butyramidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(1-Pyrrolidine)-butyramidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Pyrrolidine)-butyramidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many derivatives.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activity.
Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring.
Uniqueness: 4-(1-Pyrrolidine)-butyramidine dihydrochloride is unique due to the presence of both the pyrrolidine ring and the butyramidine group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and other applications.
Properties
IUPAC Name |
4-pyrrolidin-1-ylbutanimidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.2ClH/c9-8(10)4-3-7-11-5-1-2-6-11;;/h1-7H2,(H3,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQYSSGAVVULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCC(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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